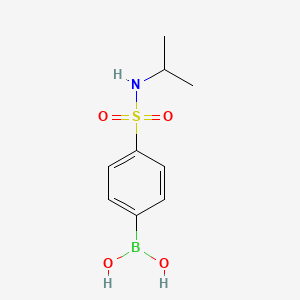

(4-(N-Isopropylsulfamoyl)phenyl)boronic acid

Description

(4-(N-Isopropylsulfamoyl)phenyl)boronic acid (CAS: 850589-31-0) is a boronic acid derivative with the molecular formula C₉H₁₄BNO₄S and a molecular weight of 243.09 g/mol . Its structure consists of a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and an N-isopropylsulfamoyl (-SO₂NHCH(CH₃)₂) moiety.

Properties

IUPAC Name |

[4-(propan-2-ylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNOLRUYDNBEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657285 | |

| Record name | {4-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-31-0 | |

| Record name | {4-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-Isopropylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-boronobenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(N-Isopropylsulfamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nucleophiles in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(4-(N-Isopropylsulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antifungal agent.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(N-Isopropylsulfamoyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Key Properties :

- Storage : Stable under inert atmospheres at room temperature.

- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Boronic acids with sulfonamide or sulfamoyl substituents are critical in targeting enzymes, receptors, or protein-protein interactions. Below is a detailed comparison of the target compound with analogous derivatives:

Structural and Physicochemical Comparisons

Biological Activity

(4-(N-Isopropylsulfamoyl)phenyl)boronic acid is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(N-Isopropylsulfamoyl)phenylboronic acid

- CAS Number : 850589-31-0

- Molecular Formula : C10H14BNO3S

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The primary mechanism of action for this compound involves its role as an inhibitor of specific kinases. In particular, it has been studied as a potent inhibitor of the Mer receptor tyrosine kinase (MerTK), which is implicated in various cancer pathways.

Research indicates that the compound can inhibit Mer auto-phosphorylation, a critical step in the signaling pathway that promotes cell survival and proliferation in cancer cells. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Case Studies and Research Findings

- UNC1062 Development : The compound this compound served as a precursor in the synthesis of UNC1062, a potent MerTK inhibitor. In studies involving human pre-B leukemia cells, UNC1062 exhibited an IC50 value of 6.4 nM for inhibiting phospho-Mer, significantly outperforming other inhibitors like UNC569, which had an IC50 of 141 nM .

- Solid Tumor Cell Lines : Further investigations showed that UNC1062 could inhibit Mer phosphorylation in adherent solid tumor cell lines such as A549 (non-small cell lung cancer) and BT-12 (pediatric rhabdoid tumor). Concentrations above 300 nM were required for effective inhibition in these cell types .

- Colony Formation Assays : In soft agar colony formation assays, treatment with UNC1062 at concentrations as low as 1 μM was sufficient to completely inhibit the growth of BT-12 tumor colonies, demonstrating its potential as an anti-tumor agent .

Comparative Biological Activity

The biological activity of this compound can be compared with other boronic acid derivatives:

| Compound Name | IC50 (nM) | Target Kinase |

|---|---|---|

| UNC1062 | 6.4 | MerTK |

| UNC569 | 141 | MerTK |

| Other Boronic Acid Derivatives | Varies | Various Kinases |

This table highlights the potency of this compound derivatives compared to others in inhibiting kinase activity.

Research Applications

The compound has potential applications across several fields:

- Cancer Therapy : As a MerTK inhibitor, it holds promise for treating cancers characterized by aberrant Mer signaling.

- Biochemical Research : Its ability to interact with diols makes it valuable for studying carbohydrate-binding proteins and other biomolecules.

Q & A

Q. What are the standard synthetic protocols for preparing (4-(N-Isopropylsulfamoyl)phenyl)boronic acid?

The synthesis typically involves introducing the N-isopropylsulfamoyl group onto a phenylboronic acid scaffold. A common method includes coupling a boronic acid precursor (e.g., 4-bromophenylboronic acid) with N-isopropylsulfonamide via palladium-catalyzed reactions. For example, Suzuki-Miyaura cross-coupling with aryl halides under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous/organic biphasic system) can yield the target compound . Purification often involves column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm functional groups and regiochemistry. For example, aromatic protons appear as doublets (J = 8–9 Hz) in the δ 7.8–8.0 ppm range .

- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., m/z 487.3 [M+1]+ observed in related compounds) and assess purity (>97% by LC-MS) .

- Elemental Analysis : Quantify boron and sulfur content to validate stoichiometry.

Q. What are the primary chemical reactions involving this boronic acid in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Reacts with aryl/heteroaryl halides (e.g., bromides, iodides) under Pd catalysis to form biaryl structures, critical for drug intermediates .

- Diol Complexation : Forms reversible covalent bonds with cis-diols (e.g., carbohydrates), enabling applications in glycoprotein sensing .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki couplings involving this boronic acid?

Variables to test include:

- Catalyst System : Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity.

- Base Selection : K₃PO₄ or Cs₂CO₃ for improved solubility in polar aprotic solvents (e.g., DMF) .

- Temperature : Microwave-assisted heating (80–120°C) reduces reaction time while maintaining yield .

- Solvent : Mixed aqueous/organic systems (e.g., THF/H₂O) balance reactivity and boronic acid stability .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or pH-dependent boronate equilibria. Strategies include:

- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., -B(OH)₂).

- Variable Temperature NMR : Assess dynamic processes like rotational isomerism .

- COSY/HSQC : Resolve overlapping peaks in complex spectra .

Q. What methodologies assess this compound’s interactions with biomolecules (e.g., enzymes, glycoproteins)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to glycoproteins via boronate-diol interactions .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .

- Fluorescence Quenching : Monitor conformational changes in target proteins using tryptophan fluorescence .

Q. What are the stability considerations for this compound under varying pH and temperature?

- pH Sensitivity : Boronic acids undergo hydrolysis in strongly acidic/basic conditions. Optimal stability is observed at pH 6–8 in buffered solutions .

- Thermal Stability : Store at −20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Lyophilization enhances shelf life .

Q. How can impurities (e.g., deboronated byproducts) be identified and minimized during synthesis?

- HPLC-MS : Detect trace impurities (e.g., des-borylated aryl sulfonamides) using reverse-phase C18 columns .

- Chelation Strategies : Add stabilizing agents (e.g., mannitol) to suppress boronic acid degradation during reactions .

Q. How is this compound evaluated as a potential enzyme inhibitor (e.g., Mer tyrosine kinase)?

Q. What computational methods predict the compound’s reactivity and selectivity in biological systems?

- DFT Calculations : Model transition states for Suzuki coupling or enzyme inhibition .

- MD Simulations : Simulate binding dynamics with glycoproteins over microsecond timescales .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.